![molecular formula C27H27N3O3S B2442827 3-Benzyl-2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydrochinazolin-7-carboxamid CAS No. 1115418-15-9](/img/structure/B2442827.png)
3-Benzyl-2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydrochinazolin-7-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antiviral Research: It has shown promise in antiviral studies, particularly against coxsackievirus B4, by inhibiting viral replication.
Radiopharmaceuticals: The compound can be labeled with radioactive iodine, making it useful in diagnostic imaging and radiotherapy.
Biological Studies: It is used in various biological assays to study its effects on different cellular processes and pathways.
Wirkmechanismus
Target of Action
The primary targets of HMS3522G17 are currently unknown. The compound belongs to the benzoquinazolines class , which has been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .
Biochemical Pathways
Given the broad range of pharmacological activities associated with benzoquinazolines , it’s plausible that multiple pathways could be affected
Pharmacokinetics
The compound’s logP and logD values are 4.3188 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution.
Result of Action
Given the wide range of pharmacological activities associated with benzoquinazolines , it’s likely that the compound could have multiple effects at the molecular and cellular levels.
Vorbereitungsmethoden
The synthesis of 3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the condensation of anthranilic acid with formamide or its derivatives.
Introduction of the Benzyl and Methoxybenzyl Groups: The benzyl and methoxybenzyl groups are introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under basic conditions.
Final Functionalization:
Analyse Chemischer Reaktionen
3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions using reagents like sodium hydride or potassium tert-butoxide.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as radioiodination using N-bromosuccinimide (NBS) and iodine.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives such as:
2-Phenylquinazoline: Known for its anticancer properties.
4-Aminoquinazoline: Used in the treatment of malaria.
6,7-Dimethoxyquinazoline: Studied for its potential as an anti-inflammatory agent.
The uniqueness of 3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide lies in its multifunctional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
IUPAC Name |
3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFPTMUGUMSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


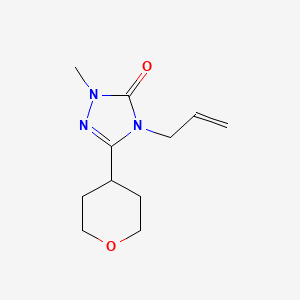
![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

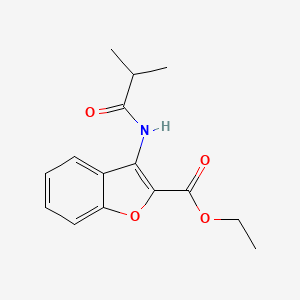
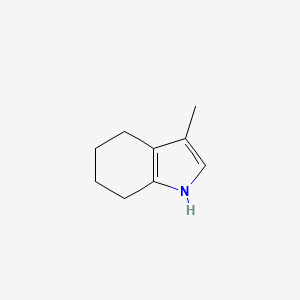
![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/new.no-structure.jpg)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)
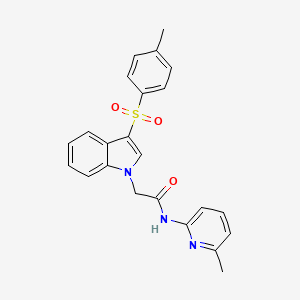
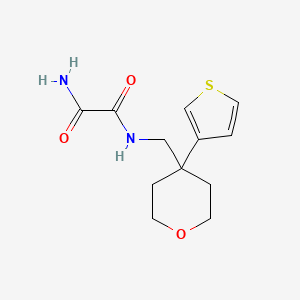
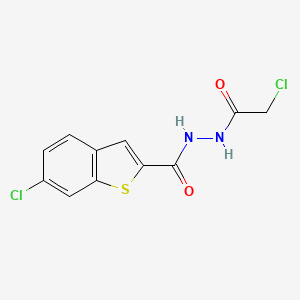
![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)
